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Compound of Interest

Compound Name: TD-106

Cat. No.: B15543370

Executive Summary: Oseltamivir (marketed as Tamiflu®) is a cornerstone of antiviral therapy
for influenza A and B viruses. Developed by Gilead Sciences and commercialized by
Hoffmann-La Roche, it is an orally administered prodrug designed through rational, structure-
based methods to be a potent and selective inhibitor of the viral neuraminidase enzyme.[1][2]
[3] This enzyme is critical for the release of new virions from infected host cells, and its
inhibition effectively halts the spread of the virus.[4][5] The commercial synthesis of oseltamivir
is a complex, stereospecific process that famously begins with shikimic acid, a natural product
extracted from Chinese star anise or produced via fermentation.[6][7] This guide provides a
detailed overview of the discovery, mechanism of action, synthetic pathways, and key
experimental data related to oseltamivir for researchers and professionals in drug
development.

Discovery and Development

The discovery of oseltamivir is a landmark example of rational drug design.[8] Scientists at
Gilead Sciences utilized X-ray crystal structures of the influenza virus neuraminidase active site
to design carbocyclic analogues of sialic acid, the enzyme's natural substrate.[8][9] This
structure-based approach led to the identification of a series of potent inhibitors.

The initial lead compound, oseltamivir carboxylate (the active metabolite), showed high
potency but poor oral bioavailability.[2] To overcome this, the ethyl ester prodrug, oseltamivir
phosphate (initially coded as GS-4104), was developed.[2][10] This modification significantly
improved absorption from the gastrointestinal tract.[11] Following oral administration, the
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prodrug is efficiently converted by hepatic esterases into the active oseltamivir carboxylate,
ensuring that therapeutic concentrations reach the sites of infection.[4][12][13] In 1996, Gilead
Sciences licensed the compound to Hoffmann-La Roche for late-stage development and
commercialization, leading to its FDA approval in 1999.[1][2]

Mechanism of Action
Inhibition of Viral Neuraminidase

Oseltamivir's therapeutic effect stems from its function as a competitive inhibitor of the
influenza neuraminidase (NA) enzyme.[1][13] NAis a glycoprotein on the surface of the
influenza virion essential for viral replication.[11] Its primary role is to cleave terminal sialic acid
residues from glycoconjugates on the surface of infected cells, which is a crucial step for the
release of newly formed virus progeny.[5][14]

Oseltamivir carboxylate, the active metabolite, mimics the transition state of sialic acid, allowing
it to bind with high affinity and selectivity to the NA active site.[1] This binding prevents the
enzyme from cleaving sialic acid, causing newly synthesized virions to remain tethered to the
host cell surface and to aggregate with each other.[5] This action effectively halts the spread of
the virus to other cells, limiting the progression of the infection.[4][11]
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Caption: Mechanism of oseltamivir in inhibiting influenza virus release.
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Pharmacokinetics

Oseltamivir is administered as a phosphate salt prodrug to enhance oral bioavailability.[13]
After oral intake, it is readily absorbed and extensively metabolized by esterases, primarily in
the liver, to its active form, oseltamivir carboxylate.[11][12] The pharmacokinetic properties are
linear and dose-proportional.[12]

o Oseltamivir
Oseltamivir
Parameter Carboxylate Reference
(Prodrug) .
(Active)
Oral Bioavailability >80% (as carboxylate) - [1][13]
Time to Cmax ~1-3 hours ~3-4 hours [11]
Plasma Protein
o 42% 3% [1][11]
Binding
Elimination Half-life 1-3 hours 6-10 hours [1][11]
Volume of Distribution )
23-26 Liters [1][13]
(vd)
] Hydrolysis by hepatic Not further
Metabolism ] [11][13]
esterases metabolized
) >90% eliminated as >99% via renal
Excretion ) ) ) [1][13]
active metabolite excretion

Chemical Synthesis

The commercial synthesis of oseltamivir is a notable achievement in process chemistry,
primarily due to the need to control three stereocenters.[6] The most established route starts
from (-)-shikimic acid.

Roche Industrial Synthesis from (-)-Shikimic Acid

The industrial synthesis developed by Roche avoids the use of potentially hazardous azide
reagents that were part of earlier synthetic routes.[6][7] The process begins with naturally
sourced or recombinantly produced (-)-shikimic acid.[6]
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Key Stages:

» Esterification and Ketalization: Shikimic acid is first converted to its ethyl ester. The hydroxyl
groups at the 3 and 4 positions are protected as a pentylidene acetal.

e Mesylation: The remaining hydroxyl group at position 5 is converted to a mesylate, which is a
good leaving group.

o Epoxidation: The acetal is reductively opened, and subsequent treatment with a base forms
a key epoxide intermediate.[6][7]

e Aziridination: The epoxide is opened, and an aziridine ring is formed. This step introduces
the first nitrogen atom.

* Ring Opening and Amine Introduction: The aziridine is opened with a second nitrogen
nucleophile, establishing the correct stereochemistry for both the amino and acetamido
groups.

o Final Steps: The synthesis is completed through functional group manipulations, including
hydrogenation and salt formation, to yield oseltamivir phosphate with high purity (99.7%).[6]
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Caption: High-level workflow of the Roche industrial synthesis of oseltamivir.

Preclinical and Clinical Data
In Vitro Antiviral Activity

The potency of oseltamivir is determined through neuraminidase inhibition assays. These
assays measure the concentration of the inhibitor required to reduce the enzyme's activity by
50% (IC50). Oseltamivir carboxylate demonstrates potent inhibition against a wide range of
influenza A and B strains.[5][15]
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Influenza Virus

Inhibitor Mean IC50 (nM) Reference
Subtype
Oseltamivir
A/HIN1 0.92-1.54 [15]
Carboxylate
Oseltamivir
A/H3N2 0.43-0.96 [5][15]
Carboxylate
Oseltamivir
Influenza B 5.21-12.46 [15]
Carboxylate
A/HIN1 (pdm09, Oseltamivir
_ >300 [16]
resistant) Carboxylate

Note: IC50 values can vary based on specific viral strains and assay conditions.

Summary of Clinical Efficacy

Clinical trials have consistently shown that oseltamivir, when initiated within 48 hours of

symptom onset, provides significant clinical benefits.[4][13]

Endpoint Result Reference
Time to Symptom Alleviation Reduced by 16.8 hours (vs. (171
(Adults) placebo)
Time to Symptom Alleviation Reduced by 29 hours (vs. (171
(Children) placebo)
Risk of Lower Respiratory ]
o Reduced risk [1][18]

Tract Complications
Risk of Hospitalization Reduced risk [18]
Viral Shedding (Low-risk Significantly decreased at Day (1]
adults) 3

_ , Reduced symptomatic
Prophylaxis Efficacy [17]

influenza by 55%
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Key Experimental Methodologies
Fluorometric Neuraminidase Inhibition Assay

This is the standard in vitro method for determining the inhibitory activity of compounds against
influenza neuraminidase.[14]

Objective: To quantify the 50% inhibitory concentration (IC50) of oseltamivir carboxylate against
a specific influenza virus strain.

Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-a-D-N-
acetylneuraminic acid (MUNANA). Neuraminidase cleaves MUNANA, releasing the fluorescent
product 4-methylumbelliferone (4-MU).[14][15] The fluorescence intensity is directly
proportional to enzyme activity. An inhibitor will reduce the fluorescence signal.

Protocol:

o Reagent Preparation:

[e]

Assay Buffer: Prepare a 33.3 mM MES and 4 mM CacCl:z buffer, pH 6.5.[14]

o Inhibitor Dilutions: Prepare a stock solution of oseltamivir carboxylate. Perform serial
dilutions in assay buffer to create a range of concentrations (e.g., 0.01 nM to 1000 nM) at
4x the final desired concentration.[15]

o MUNANA Substrate: Prepare a working solution of MUNANA at 300 uM in assay buffer.
[15]

o Virus Stock: Dilute the influenza virus stock to an optimal concentration (pre-determined
via titration) that yields a strong signal in the linear range of the fluorometer.[15]

e Assay Procedure:
o In a black 96-well microplate, add 25 pL of each serially diluted inhibitor concentration.

o Add 50 pL of the diluted virus to each well. For control wells (100% activity), add assay
buffer instead of inhibitor. For background wells, add buffer instead of virus.
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o Pre-incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to
the enzyme.[15]

o Initiate the reaction by adding 25 pL of the MUNANA working solution to all wells.

o Incubate the plate at 37°C for 60 minutes, protected from light.[15]

» Data Acquisition and Analysis:

o Stop the reaction by adding 100 pL of a stop solution (e.g., 0.1 M glycine in ethanol, pH
10.7).

o Read the fluorescence on a plate reader with an excitation wavelength of ~355 nm and an
emission wavelength of ~460 nm.[15]

o Subtract the background fluorescence from all readings.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the virus-
only control wells.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50
value.[15]
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Caption: Logical relationship from prodrug administration to clinical effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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